tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate
Overview
Description
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate: is a chemical compound with the molecular formula C9H13BrN2O2S and a molecular weight of 293.18 g/mol . It is characterized by the presence of a thiazole ring substituted with a bromomethyl group and a tert-butyl carbamate group. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate typically involves the bromination of tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate. A common method includes treating the hydroxymethyl precursor with triphenylphosphine and carbon tetrabromide in dichloromethane (DCM) as the solvent . The reaction proceeds under mild conditions and yields the desired bromomethyl derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane is typically used.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thioethers, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Deprotection: The primary amine derivative is obtained.
Scientific Research Applications
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through conjugation reactions.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate depends on its application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. The thiazole ring can participate in various electronic interactions, influencing the reactivity of the compound. The tert-butyl carbamate group provides stability and can be removed to expose the reactive amine functionality.
Comparison with Similar Compounds
- tert-Butyl (4-(hydroxymethyl)thiazol-2-yl)carbamate
- tert-Butyl (4-(difluoromethyl)thiazol-2-yl)carbamate
- tert-Butyl (4-bromothiazol-2-yl) (methyl)carbamate
Uniqueness: tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate is unique due to the presence of the bromomethyl group, which makes it a versatile intermediate for further functionalization. The combination of the thiazole ring and the tert-butyl carbamate group provides a balance of stability and reactivity, making it valuable in various synthetic applications .
Properties
IUPAC Name |
tert-butyl N-[4-(bromomethyl)-1,3-thiazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2S/c1-9(2,3)14-8(13)12-7-11-6(4-10)5-15-7/h5H,4H2,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGNMMALBRNKSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40649270 | |
Record name | tert-Butyl [4-(bromomethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1001419-35-7 | |
Record name | tert-Butyl [4-(bromomethyl)-1,3-thiazol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40649270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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